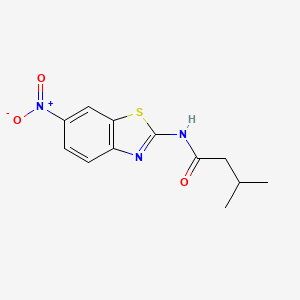![molecular formula C14H13ClN2O B5815969 N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
N-[2-(3-chlorophenyl)ethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds often involves complex reactions leading to a variety of products, each characterized by distinct molecular structures and properties. For example, the synthesis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and related compounds demonstrates the complexity of synthesizing chlorophenyl compounds. These syntheses typically involve the formation of disordered molecular structures, with compounds exhibiting intramolecular hydrogen bonding and varying degrees of molecular ordering based on crystallographic analyses (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the arrangement of atoms within a molecule and its electronic configuration. Such studies reveal the existence of intramolecular hydrogen bonds, crystal packing governed by intermolecular interactions, and the orientation of molecular subunits, contributing to the overall stability and properties of the compound. For instance, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases the typical structural features of chlorophenyl compounds, including dihedral angles and hydrogen bonding motifs (Bharanidharan, Saleem, Gunasekaran, Padusha, & Suresh, 2014).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(3-chlorophenyl)ethyl]isonicotinamide and its analogs are characterized by their versatility and complexity. These reactions often lead to the formation of products with varied chemical functionalities and properties. The synthesis and characterization of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate illustrate the chemical reactivity and the formation of specific molecular configurations as a result of chemical transformations (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Physical Properties Analysis
The physical properties of N-[2-(3-chlorophenyl)ethyl]isonicotinamide derivatives, including melting points, solubility, and crystalline forms, are directly influenced by their molecular structures. X-ray crystallography plays a crucial role in determining these properties by elucidating the molecular and crystal structures, which in turn affects the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for forming new compounds, are essential aspects of N-[2-(3-chlorophenyl)ethyl]isonicotinamide research. Studies on the synthesis, structure, and molecular docking analysis of related compounds provide insights into their potential applications, including their interactions with biological targets and implications for drug design (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
将来の方向性
The future directions for research on “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimycobacterial activity exhibited by similar compounds , it could be interesting to investigate the potential of “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” in this context.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely due to the compound’s interaction with its targets, leading to alterations in cellular signaling and function.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . For example, they have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Similar compounds, such as isonicotinamide, are known to be soluble in water, ethanol, dmso, methanol, chloroform, and dioxane . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have good solubility, which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have diverse molecular and cellular impacts.
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and more . Therefore, it is plausible that the action of N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide could also be influenced by environmental conditions.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-3-1-2-11(10-13)4-9-17-14(18)12-5-7-16-8-6-12/h1-3,5-8,10H,4,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQAZKSZOAMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)




![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)


![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)